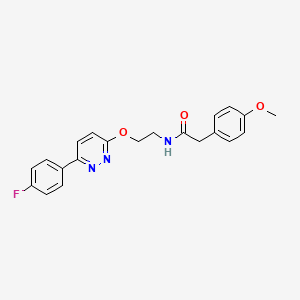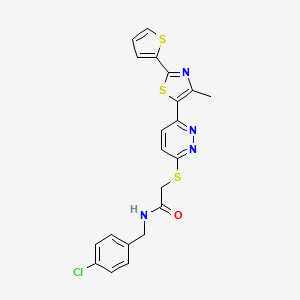![molecular formula C13H12N2O5 B3411645 4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid CAS No. 920875-23-6](/img/structure/B3411645.png)
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Descripción general
Descripción
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It has a pyrrole ring, which is a five-membered aromatic heterocycle, attached to the benzoic acid moiety via an amide linkage . The pyrrole ring is substituted with a 2-hydroxyethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through amide coupling reactions involving the corresponding carboxylic acid and amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid moiety, the pyrrole ring, and the amide linkage .Aplicaciones Científicas De Investigación
Pharmacokinetics Study
The compound has been used in pharmacokinetics studies. For instance, it was used to investigate the pharmacokinetics of benzoic acid, 4- [ [ (2-hydroxyethyl)amino]carbonyl], methyl ester in rats after intravenous and oral administrations . The study found that the compound was rapidly distributed in rat’s plasma with the absolute bioavailability of 34.5% .
Drug Synthesis
The compound is used in the synthesis of drugs. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
Azo Dye Derivatives
The compound is used in the synthesis of azo dye derivatives. Azo dyes are among the most significant classes of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors . Researchers have explored simple and easy synthesis approaches to azo dyes and their derivatives having various potential applications .
Colorants
Azo dyes, which the compound is used to synthesize, are used as colorants in over 50% of all commercial dyes . They have been employed in many applications, such as in inkjet printing, thermal transfer printing, photography, color additives, the biomedical area, molecular recognition, light-controlled polymers, and in the liquid crystal industry .
Biomedical Applications
Azo dyes, synthesized using the compound, have applications in the biomedical area . They are used in molecular recognition, light-controlled polymers, and other biomedical applications .
Industrial Applications
In the industrial sector, azo dyes synthesized using the compound are used in inkjet printing, thermal transfer printing, and in the liquid crystal industry .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as maleimides, have a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It is known that similar compounds, such as maleimides, have a highly active double bond in their structure, which allows them to add various nucleophilic and electrophilic reagents . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function .
Biochemical Pathways
It is known that similar compounds, such as maleimides, can enter into cycloaddition reactions and easily polymerize and copolymerize with various unsaturated compounds . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
A related compound, benzoic acid, has been studied, and it was found that the main pharmacokinetic parameters were 36474 μg·h/mL, 1259 μg·h/mL (AUC0→∞), and T1/2α was 014 h, 0359 h; T1/2β was 3046 h, 5646 h after intravenous and oral administrations . These parameters suggest that the compound may have a relatively short half-life and may be rapidly metabolized and excreted.
Result of Action
It is known that similar compounds, such as maleimides, have diverse biological activities, including anti-candida, anti-tuberculosis, antitumor, antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activity . This suggests that the compound may have a wide range of effects at the molecular and cellular level.
Propiedades
IUPAC Name |
4-[[1-(2-hydroxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-6-5-15-11(17)7-10(12(15)18)14-9-3-1-8(2-4-9)13(19)20/h1-4,7,14,16H,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBKZMBDFREWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC(=O)N(C2=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3411567.png)
![(3,4-difluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411585.png)
![2-(4-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3411590.png)
![ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate](/img/structure/B3411596.png)


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B3411611.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3411621.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B3411622.png)

![(2,6-difluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411626.png)
![2-(2-fluorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3411633.png)

![2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3411639.png)